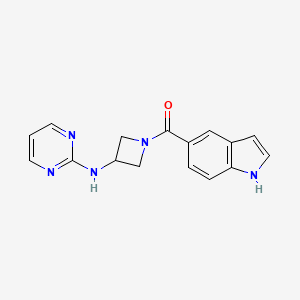

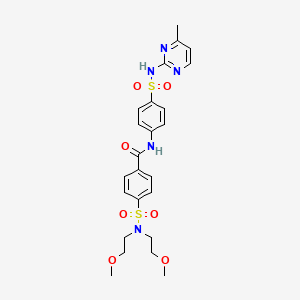

![molecular formula C18H17N3O4S B2843153 N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide CAS No. 886924-94-3](/img/structure/B2843153.png)

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide” is a chemical compound. It is a derivative of oxadiazole, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . The compound is related to a class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the spectroscopic characterization of the Ru(acac)2(L) complex (where HL = N-(2-methylsulfonylphenyl)formamide) was presented . The molecular structure underscores the flexibility of the formyl fragment in the metal complex .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a new series of 2-(4-methylsulfonylphenyl) indole derivatives were designed, synthesized, and evaluated for their antimicrobial, COX inhibitory and anti-inflammatory activities .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the electronic transitions of a similar compound were studied, and it was found that these transitions could be influenced by the surrounding medium .科学的研究の応用

Anticancer Potential

The scientific exploration into the applications of N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide and its analogues has revealed promising anticancer activities. A series of substituted benzamides was synthesized, starting from 2-(4-methylphenyl)acetic acid, among other precursors. These compounds were evaluated against four cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Most tested compounds showed moderate to excellent anticancer activity, with some derivatives outperforming the reference drug etoposide in terms of IC50 values, highlighting their potential as effective anticancer agents (Ravinaik et al., 2021).

Serotonin Receptor Antagonism

In another research dimension, analogues of this chemical structure have been synthesized and evaluated as potent and selective 5-HT(1B/1D) antagonists. These compounds, including the 1,3,4-oxadiazole isomer and its derivatives, have shown higher affinities at rat 5-HT(1B) and calf 5-HT(1D) receptors than the reference compounds. Their functional in vitro testing confirmed pronounced 5-HT(1B/1D) antagonistic properties, suggesting their utility in augmenting selective serotonin reuptake inhibitor (SSRI) induced serotonin release and potentially treating related disorders (Liao et al., 2000).

Antimicrobial and Antioxidant Activities

A study on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives demonstrated significant in vitro biological activities, including antioxidant and antibacterial effects against Staphylococcus aureus. Compounds in this study showed good antibacterial activity and potent antioxidant activity, indicating their potential in treating infections and oxidative stress-related conditions (Karanth et al., 2019).

Alzheimer’s Disease Treatment Potential

Further research into N-substituted derivatives of similar compounds aimed to evaluate new drug candidates for Alzheimer’s disease. This research synthesized a series of compounds and screened them for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme, a target for Alzheimer’s treatment. The study also assessed haemolytic activity to evaluate the compounds' safety, suggesting the potential for developing new therapeutic agents for Alzheimer’s disease (Rehman et al., 2018).

Antitubercular Activity

The synthesis and evaluation of new compounds for antitubercular activity against Mycobacterium tuberculosis H37Rv have also been conducted. Certain derivatives demonstrated promising lead molecules with low minimum inhibitory concentrations (MIC), indicating their potential as antitubercular agents. This research highlights the possibility of developing effective treatments for tuberculosis based on the structural framework of this compound (Nayak et al., 2016).

作用機序

将来の方向性

特性

IUPAC Name |

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-26(23,24)15-10-6-5-9-14(15)17-20-21-18(25-17)19-16(22)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFRXNKRXZJSDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

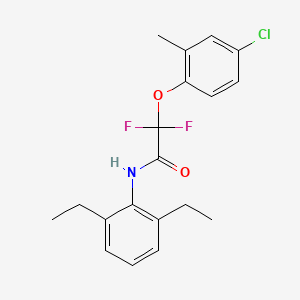

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2843070.png)

![5-iodo-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B2843071.png)

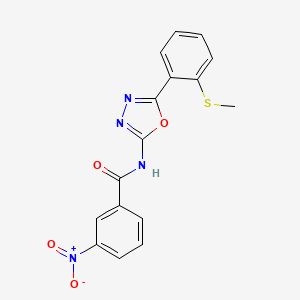

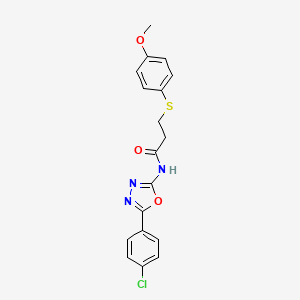

![methyl 1-[(2-formylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2843075.png)

![5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid](/img/structure/B2843076.png)

![ethyl 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylate](/img/structure/B2843078.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1H-indole-2-carboxamide](/img/structure/B2843083.png)

![8-(2-Fluorobenzyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2843085.png)

![3-benzyl-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)